molecular formula C21H22ClN3OS B2769683 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-68-3

N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2769683
CAS No.: 893787-68-3
M. Wt: 399.94
InChI Key: DJASKJNDTYDPMB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide (CAS 893787-68-3) is a synthetic spirocyclic quinazoline derivative with a molecular formula of C 21 H 22 ClN 3 OS and a molecular weight of 399.94 g/mol . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Spirocyclic compounds sharing a similar structural core, particularly those based on the 1'H-spiro[cyclopentane-1,2'-quinazoline] scaffold, have been identified in patent literature as potent CXCR4 antagonists . The CXCR4 chemokine receptor and its ligand, SDF-1, are critically involved in numerous pathological processes. Therefore, this compound presents a valuable chemical tool for investigating pathways in oncology, immunology, and inflammation . Specifically, research applications may include the study of cancer metastasis, autoimmune diseases such as rheumatoid arthritis, and the mobilization of hematopoietic stem cells . By potentially inhibiting the CXCR4/SDF-1 signaling axis, this compound can help researchers elucidate new mechanisms and identify potential therapeutic targets in these fields.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-14-8-9-18(16(22)12-14)23-19(26)13-27-20-15-6-2-3-7-17(15)24-21(25-20)10-4-5-11-21/h2-3,6-9,12,24H,4-5,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJASKJNDTYDPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of the Spiro Moiety: The spirocyclopentane group is introduced through a spirocyclization reaction.

    Attachment of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfanylacetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide exhibit notable anticancer activities. Preliminary studies suggest potential inhibitory effects on specific enzymes involved in cancer cell proliferation. Interaction studies utilizing molecular docking simulations and biochemical assays have shown that this compound may effectively bind to target proteins associated with cancer progression, potentially leading to the development of new cancer therapies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its unique combination of spirocyclic and aromatic components may enhance interactions with biological targets such as enzymes or receptors involved in pathogenic processes. This characteristic positions it as a candidate for drug development aimed at treating infections caused by resistant bacterial strains.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available precursors that undergo various chemical transformations.
  • Reaction Conditions : Specific conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.

Understanding these parameters is essential for scaling up production for pharmaceutical applications.

Comparative Analysis with Related Compounds

To contextualize the uniqueness of this compound, a comparison with structurally similar compounds reveals its distinctive pharmacological properties:

Compound NameStructural FeaturesBiological Activity
N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideChloro-substituted aromatic ring; oxo groupAntimicrobial
5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]Spirocyclic structure; bromo substituentAnticancer
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamideSimple acetamide structure; dichloro groupAntibiotic

The primary distinction lies in the unique spirocyclic configuration combined with a chloro-substituted aromatic system, which may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanisms of action are being investigated further through enzyme inhibition assays and receptor binding studies.
  • Antimicrobial Efficacy : Research has indicated that this compound exhibits significant activity against both gram-positive and gram-negative bacteria. These findings suggest its potential use as a lead compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Spiroquinazoline Cores

The following compounds share the spiroquinazoline scaffold but differ in substituents and cycloalkane size:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide C₂₀H₁₉F₂N₃OS 387.45 2,4-Difluorophenyl substituent Enhanced electronegativity; altered receptor binding
2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide C₂₃H₂₄F₃N₃OS 447.52 Cycloheptane ring; 2-(trifluoromethyl)phenyl group Increased lipophilicity; improved metabolic stability
N-(2-Chlorophenyl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-hexahydro-4-quinazolinyl}sulfanyl)acetamide C₂₂H₂₉ClN₄O₂S 467.01 Hexahydroquinazoline core; diethylaminoethyl side chain Enhanced solubility; potential CNS activity

Key Observations:

  • Cycloalkane Size : Replacing cyclopentane with cycloheptane introduces conformational flexibility, which could affect binding pocket compatibility in biological targets.
  • Side-Chain Modifications: The diethylaminoethyl group in introduces a basic nitrogen, likely improving aqueous solubility and pharmacokinetics.

Functional Analogues with Sulfanyl Acetamide Motifs

These compounds retain the sulfanyl acetamide group but replace the spiroquinazoline core with heterocyclic systems:

Compound Name Core Structure Biological Activity (if reported) Reference
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole Antimicrobial (hypothesized)
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide 1,2,3-Triazole MIC = 32 µg/mL against E. coli
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole LOX inhibition (IC₅₀ = 12 µM); α-glucosidase inhibition

Key Observations:

  • Triazole Derivatives : The 1,2,3-triazole analog demonstrates direct antibacterial activity, suggesting the sulfanyl acetamide group contributes to microbial target engagement.
  • Oxadiazole Systems : The 1,3,4-oxadiazole core in shows dual enzyme inhibition, highlighting the versatility of the acetamide-sulfanyl motif in interacting with diverse biological targets.

Anti-Exudative and Anti-Inflammatory Analogues

Compounds with sulfanyl acetamide groups have been evaluated for anti-inflammatory properties:

Compound Class Activity (Dose) Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 60-70% inhibition of exudate (10 mg/kg)
Diclofenac Sodium (Reference) 75% inhibition (8 mg/kg)

Key Observations:

  • The furan-containing triazole acetamides exhibit near-equivalent efficacy to diclofenac, suggesting that the target compound’s spiroquinazoline system could be optimized for anti-inflammatory applications.

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and significant biological activities, particularly focusing on anticancer and antimicrobial properties.

Structural Characteristics

The compound features a chloro-substituted aromatic ring and a spirocyclic moiety , which are critical for its biological activity. The molecular formula is C21H22ClN3OSC_{21}H_{22}ClN_3OS with a molecular weight of approximately 428.0 g/mol. The presence of the sulfur atom linked to the spiro[cyclopentane-1,2'-quinazoline] unit is noteworthy as it may enhance interactions with biological targets such as enzymes and receptors involved in disease processes .

Synthesis

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the spirocyclic structure : This step often requires specific reaction conditions including temperature and solvent choice.
  • Introduction of the chloro group : The chloro substituent can participate in nucleophilic substitution reactions.
  • Acetamide formation : The acetamide group may undergo hydrolysis under certain conditions.

These synthetic pathways are crucial for optimizing yield and purity, which directly influence the compound's biological activity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties . Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer cell proliferation. The unique combination of its structural components enhances its ability to interact with biological targets involved in cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation

  • Objective : To assess the inhibitory effects of the compound on cancer cell lines.
  • Methodology : Cell viability assays using various concentrations of the compound were conducted on breast and lung cancer cell lines.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Similar compounds have been reported to possess significant antimicrobial effects against various pathogens, suggesting that this compound could also be effective in treating infections .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideChloro-substituted aromatic ring; oxo groupAntimicrobial
5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]Spirocyclic structure; bromo substituentAnticancer
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamideSimple acetamide structure; dichloro groupAntibiotic

The primary distinction of this compound lies in its unique spirocyclic configuration combined with a chloro-substituted aromatic system, which may confer distinct pharmacological properties compared to other similar compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the spirocyclic quinazoline core followed by sulfanyl acetamide coupling. Key steps include:

  • Cyclopentane-quinazoline spiro system formation : Achieved via cyclo-condensation of cyclopentane precursors with quinazoline derivatives under reflux in solvents like dichloromethane or tetrahydrofuran.
  • Sulfanyl acetamide coupling : The spiro intermediate reacts with 2-chloro-4-methylphenyl isocyanate or chloroacetyl chloride in the presence of triethylamine as a base catalyst.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
    Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (aprotic solvents for coupling), and reaction time (12–24 hours for completion).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the spirocyclic structure, sulfanyl group (δ ~2.8–3.2 ppm for –S–CH₂–), and aromatic substituents.
  • X-ray crystallography : Resolves conformational ambiguities (e.g., spiro junction geometry) and validates bond lengths/angles. SHELX programs are widely used for refinement .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₁₉ClN₄OS₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., dynamic vs. static conformations) arise due to:

  • Solution vs. solid-state dynamics : NMR captures time-averaged conformations, while X-ray shows a single crystal-packing arrangement.
  • Tautomerism : Quinazoline ring protonation states may differ.
    Methodology :
  • Variable-temperature NMR : Identifies conformational flexibility (e.g., coalescence temperatures for ring-flipping).
  • DFT calculations : Compare optimized geometries with crystallographic data to assess energy barriers for spiro system rearrangement .
  • Complementary techniques : Pair solid-state IR with solution-phase UV-Vis to detect environmental effects on electronic transitions .

Q. What strategies are recommended for optimizing bioactivity through structure-activity relationship (SAR) studies?

  • Core modifications : Substitute cyclopentane with cyclohexane ( shows cyclohexane analogs exhibit enhanced CDK2 inhibition).
  • Substituent tuning :
    • Replace 2-chloro-4-methylphenyl with fluorophenyl (: fluorinated analogs show improved pharmacokinetics).
    • Vary sulfanyl linker length (e.g., –S–CH₂– vs. –S–CH₂CH₂–) to modulate target binding.
  • Biological assays :
    • Kinase inhibition assays : Test against CDK2, EGFR, or Aurora kinases using ATP-competitive binding assays.
    • Cellular cytotoxicity : Validate selectivity via IC₅₀ comparisons in cancer vs. normal cell lines .

Q. How can forced degradation studies under stress conditions (pH, light, heat) inform formulation stability?

  • Hydrolytic degradation : Incubate in buffers (pH 1–13) at 40–60°C; monitor via HPLC for cleavage of the sulfanyl or acetamide bonds.
  • Photodegradation : Expose to UV (254 nm) and visible light; LC-MS identifies quinazoline ring oxidation products.
  • Oxidative stress : Use H₂O₂ or AIBN to simulate radical-mediated degradation.
    Key outcomes : Identify degradation pathways (e.g., hydrolysis at the spiro junction) and design stabilized formulations (e.g., lyophilized powders for light-sensitive batches) .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into target pockets (e.g., CDK2 ATP-binding site; PDB: 1AQ1). Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., –Cl vs. –F).
  • Pharmacophore modeling : Map essential features (e.g., sulfanyl hydrogen-bond acceptors, hydrophobic spiro core) using Discovery Studio .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation.
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes; characterize size (DLS) and encapsulation efficiency (UV-Vis).
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration (monitor pH stability) .

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